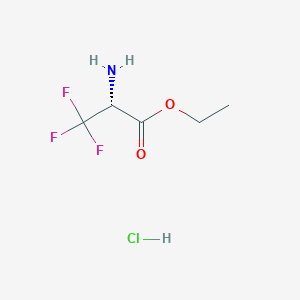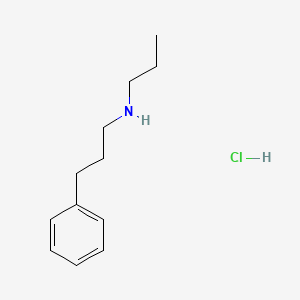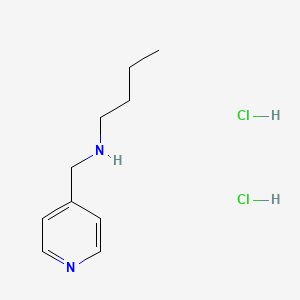
(Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride, also known as anthracene-9-ylmethylpropen-1-amine hydrochloride, is an organic compound that has recently been studied in scientific research due to its potential applications. This compound has a unique structure and properties that make it useful for various applications in the laboratory and in the field.
Scientific Research Applications
(Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride has been studied in various scientific research applications. It has been used in the synthesis of novel compounds, including peptide-based drugs and other biologically active compounds. It has also been used in the synthesis of fluorescent probes for imaging and sensing applications. Additionally, this compound has been studied for its potential applications in the field of medicinal chemistry, as it has been found to have potential anti-inflammatory and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of (Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride is still not fully understood. However, it is thought to act on various biological targets, such as enzymes, receptors, and transporters. In particular, it has been found to interact with the cytochrome P450 enzyme family, which is involved in the metabolism of many drugs and other compounds. Additionally, it has been found to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride have been studied in various in vitro and in vivo studies. In vitro studies have found that this compound has anti-inflammatory and anti-cancer properties, as well as the ability to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators. In vivo studies have also found that this compound has the potential to reduce inflammation and improve the symptoms of certain diseases, such as asthma and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using (Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride in laboratory experiments include its relatively low cost, its easy availability, and its ability to be synthesized in a relatively short time. Additionally, this compound has been found to be non-toxic and non-irritating, making it safe to use in laboratory experiments. However, there are also some limitations to using this compound in laboratory experiments, such as its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the study of (Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride. For example, further research could be conducted to investigate its potential therapeutic applications, such as its potential to treat inflammatory diseases and cancer. Additionally, further research could be conducted to investigate its potential applications in the field of medicinal chemistry, as well as its potential to be used as a fluorescent probe for imaging and sensing applications. Finally, further research could be conducted to investigate its potential interactions with other compounds and molecules, as well as its potential to be used as a biomarker for various diseases and conditions.
Synthesis Methods
The synthesis of (Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride has been studied by various research groups. The most common method for synthesizing this compound is via a two-step reaction involving the reaction of (Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride-ylmethylpropen-1-amine and hydrochloric acid. In the first step, the (Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride-ylmethylpropen-1-amine is reacted with hydrochloric acid in aqueous solution to form a protonated amine. In the second step, the protonated amine is reacted with a base, such as sodium hydroxide, to form the desired product, (Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride.
properties
IUPAC Name |
N-(anthracen-9-ylmethyl)prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N.ClH/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18;/h2-10,12,19H,1,11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLPIFVTCQPQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Anthracen-9-ylmethyl)(prop-2-en-1-yl)amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344084.png)



![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)
![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)
amine hydrochloride](/img/structure/B6344177.png)
amine hydrochloride](/img/structure/B6344179.png)